molecular formula C11H15NO4 B12275514 2,3-Dimethoxy-D-phenylalanine

2,3-Dimethoxy-D-phenylalanine

Katalognummer: B12275514
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: JVBIWFOSWSUQAY-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethoxy-D-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of two methoxy groups attached to the benzene ring of the phenylalanine structure. It has the chemical formula C11H15NO4 and a molecular weight of 225.24 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-D-phenylalanine typically involves chiral synthesis techniquesThis can be achieved through specific reaction steps and conditions tailored to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dimethoxy-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,3-Dimethoxy-D-phenylalanine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Dimethoxy-D-phenylalanine involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing the production of neurotransmitters and other biologically active compounds. The methoxy groups may also play a role in modulating the compound’s activity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

  • 3,4-Dimethoxy-D-phenylalanine
  • 2,5-Dimethoxy-D-phenylalanine
  • 3,5-Dimethoxy-D-phenylalanine

Comparison: 2,3-Dimethoxy-D-phenylalanine is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other dimethoxy derivatives, it may exhibit different pharmacokinetic properties and interactions with enzymes and receptors .

Eigenschaften

Molekularformel

C11H15NO4

Molekulargewicht

225.24 g/mol

IUPAC-Name

(2R)-2-amino-3-(2,3-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(10(9)16-2)6-8(12)11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)/t8-/m1/s1

InChI-Schlüssel

JVBIWFOSWSUQAY-MRVPVSSYSA-N

Isomerische SMILES

COC1=CC=CC(=C1OC)C[C@H](C(=O)O)N

Kanonische SMILES

COC1=CC=CC(=C1OC)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.